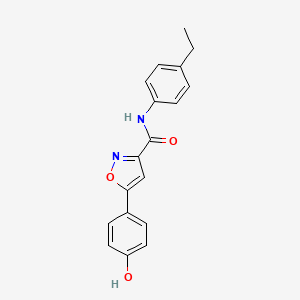
N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, commonly known as PHCCC, is a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). It is a chemical compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders.
作用机制
PHCCC acts as a positive allosteric modulator of N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, a type of receptor that is involved in regulating the release of glutamate, a neurotransmitter in the brain. By binding to N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, PHCCC enhances its activity, leading to an increase in the release of glutamate. This increase in glutamate release has been shown to have neuroprotective effects and improve motor function in animal models of Parkinson's disease.
Biochemical and Physiological Effects:
PHCCC has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of glutamate in the brain, which can have neuroprotective effects and improve motor function. In addition, PHCCC has been shown to reduce anxiety-like behavior in animal models of anxiety and depression. These effects are thought to be mediated by its action on N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide.
实验室实验的优点和局限性
One of the main advantages of PHCCC is its selectivity for N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide, which makes it a useful tool for studying the role of this receptor in various neurological disorders. In addition, PHCCC has been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of PHCCC is its poor solubility, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on PHCCC. One area of interest is the potential therapeutic applications of PHCCC in treating neurological disorders such as Parkinson's disease and anxiety. Further studies are needed to determine the optimal dosage and duration of treatment for these disorders. In addition, there is a need for more studies on the pharmacokinetics and pharmacodynamics of PHCCC to better understand its effects in vivo. Finally, there is a need for the development of more selective and potent positive allosteric modulators of N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-3-isoxazolecarboxamide to further explore the role of this receptor in neurological disorders.
合成方法
PHCCC is synthesized by a series of chemical reactions that involve the coupling of 4-ethylphenyl isocyanate with 4-hydroxyphenylacetic acid followed by cyclization of the resulting intermediate to form isoxazole ring. The final product is obtained by the reaction of the isoxazole intermediate with ethyl chloroformate in the presence of triethylamine. The synthesis of PHCCC has been optimized to produce high yields and purity, making it a suitable candidate for research purposes.
科学研究应用
PHCCC has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. It has been shown to improve motor function and reduce tremors in animal models of Parkinson's disease. In addition, PHCCC has been found to reduce anxiety-like behavior in animal models of anxiety and depression. These findings suggest that PHCCC may have potential therapeutic applications in treating these disorders.
属性
IUPAC Name |
N-(4-ethylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-12-3-7-14(8-4-12)19-18(22)16-11-17(23-20-16)13-5-9-15(21)10-6-13/h3-11,21H,2H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCRGTWZFABLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Ethylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2-fluorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6136646.png)

![N'-(2,4-dimethylphenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6136661.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6136669.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]cyclobutanamine](/img/structure/B6136676.png)
![5,5'-(1,4-phenylene)bis[1-(4-methylphenyl)-1H-tetrazole]](/img/structure/B6136684.png)
![1-{4-[2-(3-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone](/img/structure/B6136689.png)
![ethyl 5-(2,4-dichlorobenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6136691.png)
![2-ethoxy-4-[(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B6136703.png)
![5-(3-bromobenzylidene)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6136710.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6136717.png)
![(2-fluoro-4-methoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6136722.png)
![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-pyridinylmethyl)acetamide](/img/structure/B6136730.png)